molecular formula C23H15F3N4O3 B10901966 (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10901966
M. Wt: 452.4 g/mol
InChI Key: YUTYCMAWUOKTMQ-UHFFFAOYSA-N
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Description

(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a nitrophenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include biphenyl-2-amine, 4-nitrobenzaldehyde, and trifluoromethyl ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

  • Oxidized derivatives with altered electronic properties.
  • Reduced amino derivatives with potential biological activity.
  • Substituted compounds with diverse functional groups for further chemical modifications.

Scientific Research Applications

(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • (4E)-4-[(phenylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[(biphenyl-4-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Comparison:

    Structural Differences: The position and nature of substituents on the biphenyl and nitrophenyl groups can significantly influence the compound’s chemical and biological properties.

    Uniqueness: The presence of the trifluoromethyl group in (4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties, enhancing its potential for various applications.

Properties

Molecular Formula

C23H15F3N4O3

Molecular Weight

452.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-4-[(2-phenylphenyl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H15F3N4O3/c24-23(25,26)21-19(22(31)29(28-21)16-10-12-17(13-11-16)30(32)33)14-27-20-9-5-4-8-18(20)15-6-2-1-3-7-15/h1-14,28H

InChI Key

YUTYCMAWUOKTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=CC3=C(NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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